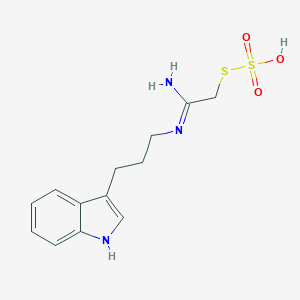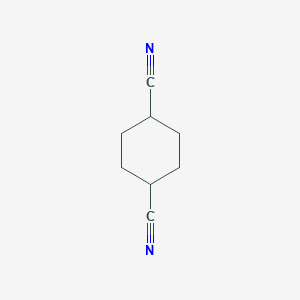
4-Hidroxibencenosulfonato de sodio dihidrato
Descripción general
Descripción
El fenol sulfonato de sodio, también conocido como sulfonato de fenol sódico, es una sal sódica del ácido fenol sulfónico. Este compuesto se utiliza ampliamente en diversas industrias, incluidas la cosmética, la farmacéutica y la fabricación química. Es conocido por sus propiedades antimicrobianas y desodorantes, lo que lo convierte en un ingrediente valioso en productos para el cuidado personal .
Aplicaciones Científicas De Investigación
El fenol sulfonato de sodio tiene numerosas aplicaciones en la investigación científica:
Mecanismo De Acción
El fenol sulfonato de sodio ejerce sus efectos principalmente a través de sus propiedades antimicrobianas. Inhibe el crecimiento de microorganismos al interrumpir sus membranas celulares e interferir con los procesos metabólicos esenciales . El compuesto se dirige a diversas vías moleculares, incluidas las que participan en la síntesis de la pared celular y la producción de energía .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El fenol sulfonato de sodio se puede sintetizar mediante varios métodos:
Sulfonación del Fenol: El fenol se hace reaccionar con ácido sulfúrico para producir ácido fenol sulfónico, que luego se neutraliza con hidróxido de sodio para formar fenol sulfonato de sodio.
Pirólisis del Benceno Sulfonato de Sodio: El ácido benceno sulfónico se hace reaccionar con hidróxido de sodio acuoso, y la sal resultante se fusiona con hidróxido de sodio sólido a altas temperaturas para producir fenóxido de sodio.
Métodos de Producción Industrial: La producción industrial de fenol sulfonato de sodio suele implicar la sulfonación del fenol seguida de la neutralización con hidróxido de sodio. Este método se prefiere debido a su eficiencia y rentabilidad .
Análisis De Reacciones Químicas
El fenol sulfonato de sodio experimenta diversas reacciones químicas, entre ellas:
Sustitución Aromática Electrofílica: El grupo hidroxilo en el fenol sulfonato de sodio activa el anillo aromático, haciéndolo altamente reactivo frente a reacciones de sustitución aromática electrofílica como la halogenación, la nitración y la sulfonación.
Reactivos y Condiciones Comunes:
Oxidación: Dicromato de sodio, trióxido de cromo, nitrosodisulfonato de potasio (sal de Fremy).
Sustitución Aromática Electrofílica: Halógenos (cloro, bromo), ácido nítrico, ácido sulfúrico.
Reducción: Agentes reductores como el borohidruro de sodio.
Productos Principales:
Oxidación: Quinonas
Sustitución Aromática Electrofílica: Derivados halogenados, nitrados o sulfonados
Reducción: Hidroquinonas
Comparación Con Compuestos Similares
El fenol sulfonato de sodio es similar a otros compuestos aromáticos sulfonados, como:
Ácido Benceno Sulfónico: Ambos compuestos son compuestos aromáticos sulfonados, pero el fenol sulfonato de sodio tiene un grupo hidroxilo adicional, lo que lo hace más reactivo en ciertas reacciones químicas.
Ácido Tolueno Sulfónico: Similar en estructura, pero con un grupo metilo en lugar de un grupo hidroxilo, lo que lleva a diferentes reactividades y aplicaciones.
Singularidad: La combinación única de un grupo hidroxilo y un grupo sulfonato en el fenol sulfonato de sodio lo hace altamente versátil en diversas reacciones químicas y aplicaciones, particularmente en formulaciones antimicrobianas y desodorantes .
Propiedades
IUPAC Name |
sodium;4-hydroxybenzenesulfonate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4,7H,(H,8,9,10);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXONATFNYJWFNK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892559 | |
| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20049 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10580-19-5 | |
| Record name | Phenolsulphonate sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenolsulfonic acid, sodium salt dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM P-PHENOLSULFONATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NH81N759Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the structural characterization of Sodium 4-hydroxybenzenesulfonate dihydrate?
A1: Sodium 4-hydroxybenzenesulfonate dihydrate is an organic compound with the molecular formula C6H9NaO6S. [] Its structure comprises a benzene ring with a hydroxyl group (-OH) at the para position and a sulfonate group (-SO3Na) also attached to the ring. As a dihydrate, two water molecules are associated with each molecule of the compound.
Q2: How does Sodium 4-hydroxybenzenesulfonate dihydrate interact with Lanthanide ions and what are the implications?
A2: Sodium 4-hydroxybenzenesulfonate dihydrate acts as a ligand, coordinating with Lanthanide ions (Ln) like Terbium (Tb), Erbium (Er), and Ytterbium (Yb) to form one-dimensional framework compounds. [] This interaction is facilitated by the oxygen atoms in the hydroxyl and sulfonate groups of the Sodium 4-hydroxybenzenesulfonate dihydrate molecule, which act as binding sites for the Ln ions. The resulting compounds exhibit luminescent properties, making them potentially valuable for applications in areas like display technologies and biological imaging.
Q3: Can you elaborate on the catalytic application of Sodium 4-hydroxybenzenesulfonate dihydrate in polymer synthesis?
A3: Sodium 4-hydroxybenzenesulfonate dihydrate plays a crucial role in synthesizing a new polynorbornene with highly fluorinated sulfonic acid groups. [] This involves a two-step process. First, hydrogenated poly(N-pentafluorophenyl-norbornene-5,6-dicarboximide) is prepared. Then, it reacts with Sodium 4-hydroxybenzenesulfonate dihydrate, introducing sulfonic acid groups onto the polymer backbone. These sulfonic acid groups are known for their hydrophilic nature and can significantly alter the properties of the resulting polymer. This method highlights the potential of Sodium 4-hydroxybenzenesulfonate dihydrate in modifying polymers for specific applications.
Q4: What are the limitations of Sodium 4-hydroxybenzenesulfonate dihydrate as a catalyst?
A4: Research indicates that Sodium 4-hydroxybenzenesulfonate dihydrate might not be the most effective catalyst for certain reactions. For instance, in the solvent-free preparation of SEBS–g–polycarbonate copolymers, Sodium 4-hydroxybenzenesulfonate dihydrate showed limited catalytic activity compared to other catalysts like Tin (II) bis(2-ethylhexanoate) (SnOct2) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). [] The study found that Sodium 4-hydroxybenzenesulfonate dihydrate did not effectively catalyze the grafting reactions, leading to insignificant changes in the properties of the resulting copolymer.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















